2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Description
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a fluorophenyl group, and a propanehydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O3/c1-7(16-10-12(22)17-13(23)20-18-10)11(21)19-15-6-8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,18)(H,19,21)(H2,17,20,22,23)/b15-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXIBBOBCNBXGJ-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1F)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1F)NC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Propanehydrazide Moiety: The final step involves the condensation of the triazine derivative with a hydrazide compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated derivative may exhibit enhanced stability and bioactivity compared to its non-fluorinated counterparts.
Biological Activity
The compound 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a hydrazide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a hydrazide moiety linked to a triazine ring and a fluorophenyl group. The molecular formula is , with a molecular weight of approximately 330.75 g/mol. The presence of the triazine ring is significant as it is associated with various biological activities.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cytotoxicity : A related compound showed cytotoxicity against human cancer cell lines such as HCT-116 and HeLa with IC50 values of 36 μM and 34 μM respectively . This suggests that the triazine moiety may contribute to the anticancer activity.
- Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. This is evidenced by increased caspase activity and changes in mitochondrial membrane potential following treatment .
Pharmacological Potential
The compound's structural features suggest potential interactions with various biological targets:
- Enzyme Inhibition : Similar triazine derivatives have been reported to inhibit specific enzymes involved in tumor growth and proliferation. The inhibition of such targets could lead to decreased tumor viability and enhanced apoptosis in cancer cells.
- Metabolic Stability : Investigations into metabolic stability have shown that modifications in the substituents can enhance the pharmacokinetic profile of triazine derivatives, making them more viable candidates for drug development .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various triazine derivatives, it was found that compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity against cancer cell lines. The compound demonstrated similar trends in preliminary assays.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazine A | HCT-116 | 36 |
| Triazine B | HeLa | 34 |
| Target Compound | HCT-116 | TBD |
This table illustrates the comparative efficacy of related compounds and highlights the need for further investigation into the target compound's specific IC50 values.
Case Study 2: Mechanistic Studies
Another study focused on understanding the apoptotic pathways activated by triazine derivatives. Flow cytometric analysis revealed that treatment with these compounds resulted in significant increases in early and late apoptotic cells, indicating effective induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
